

# Strategies for dealing with limited speech output during SSI-4 administration

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# **Technical Support Center: SSI-4 Administration**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the administration of the Stuttering Severity Instrument-Fourth Edition (**SSI-4**), particularly when dealing with limited speech output.

## **Troubleshooting Guides**

This section offers step-by-step guidance for specific issues that may arise during **SSI-4** administration.

Issue: Client Produces Minimal to No Spontaneous Speech

- Problem: The client is reluctant to speak, providing only single-word utterances or remaining silent during tasks designed to elicit spontaneous speech, such as describing the picture plates. This prevents the collection of a speech sample sufficient for calculating the Frequency and Duration scores.
- Solution Workflow:
  - Rapport Building:
    - Pause the formal assessment.

## Troubleshooting & Optimization





- Engage the client in low-pressure, play-based, or interest-based conversation.[1]
- Use open-ended questions that encourage more than a "yes" or "no" answer.
- Allow for increased wait time and silence to give the client an opportunity to initiate.
- Modify Elicitation Techniques:
  - Model a description of the picture plates yourself to provide an example and reduce pressure.
  - Instead of asking "What do you see?", try more specific, less demanding prompts like"Tell me about this part of the picture."
  - For non-readers, use the picture plates to elicit a narrative.[2][3]
- Alternative Speech Sample Tasks:
  - If the picture descriptions are ineffective, attempt to elicit speech through other means such as:
    - Asking the client to talk about their hobbies, family, or a recent event.[4]
    - Using engaging toys or objects to stimulate conversation.[1]
    - For readers, the reading passages may provide the necessary sample.[3][5]
- Documentation of Qualitative Observations:
  - If a quantifiable speech sample (150-500 syllables) cannot be obtained, thoroughly document your observations.[5] This includes:
    - Any observed physical concomitants (e.g., facial grimaces, head movements) during attempts to speak.[2][6]
    - The naturalness of the speech that is produced.[2][6]
    - The client's emotional and behavioral reactions to the speaking tasks.



- Consideration of Alternative Assessments:
  - If the SSI-4 cannot be reliably scored, supplement your assessment with other tools.
  - The Overall Assessment of the Speaker's Experience of Stuttering (OASES) can provide valuable insight into the client's feelings and attitudes towards their stuttering, which is crucial when speech is limited.[7][8]
  - For children, the Test of Childhood Stuttering (TOCS) is another option.

Issue: Insufficient Speech Sample for Accurate Scoring

- Problem: The client provides a speech sample, but it is less than the recommended 150-500 syllables, making the calculation of percentage of syllables stuttered (%SS) potentially unreliable.[5]
- Solution Workflow:
  - Attempt to Extend the Sample:
    - Use prompts to encourage the client to elaborate on their descriptions or narratives.
    - Introduce a new picture plate or topic of conversation to elicit more speech.
  - Scoring with a Limited Sample:
    - If the sample remains limited, proceed with the calculation but note the sample size in your report.
    - Calculate the %SS based on the number of syllables available.[2][5]
    - The Duration score can still be calculated if at least three stuttering events occurred.
    - The Physical Concomitants and Naturalness of Speech ratings can be completed based on your clinical observations during the interaction.[2][6]
  - Interpret with Caution:



- Acknowledge the limitation of the small sample size in your interpretation of the results.
- The scores for Physical Concomitants and Naturalness, along with qualitative observations, will be particularly important in these cases.
- Supplement with Additional Data:
  - Obtain a speech sample from a different setting (e.g., home, school) if possible, as the
     SSI-4 allows for a "beyond clinic speaking sample".[2]
  - Incorporate data from caregiver or teacher interviews and questionnaires to provide a more holistic view of the client's stuttering.

## **Frequently Asked Questions (FAQs)**

- Q1: What are the core components of the SSI-4 assessment?
  - A1: The **SSI-4** evaluates four main areas of speech behavior:
    - Frequency: The percentage of syllables stuttered in a speech sample.[6][10]
    - Duration: The average length of the three longest stuttering events.[6][10]
    - Physical Concomitants: Observable physical behaviors that accompany stuttering, such as facial grimaces or head movements.[6][10]
    - Naturalness of Speech: How typical the individual's speech sounds compared to others of the same age and gender.[6]
- Q2: How do I obtain a speech sample for a non-reader?
  - A2: For individuals who cannot read, two speech samples are obtained using the picture plates provided in the SSI-4 kit.[2][5] You should encourage the client to describe the pictures in detail.[2]
- Q3: What should I do if a client is too anxious to speak?



- A3: It is crucial to establish a positive rapport and create a non-judgmental atmosphere.[2]
   If anxiety is high, pause the assessment and engage in rapport-building activities.
   Reassure the client and explain the process in a clear, simple manner.
- Q4: Can I still score the SSI-4 if I can't get a long enough speech sample?
  - A4: While a sample of 150-500 syllables is recommended for reliability, you can calculate
    the scores based on the sample you have.[5] However, you must report the sample size
    and interpret the results with caution. The Physical Concomitants and Naturalness scores,
    which are based on observation, will be especially important in these cases.[2]
- Q5: Are there alternative assessments I can use if the SSI-4 is not appropriate due to limited speech?
  - A5: Yes, several other assessments can provide valuable information. The Overall
    Assessment of the Speaker's Experience of Stuttering (OASES) is highly recommended to
    understand the emotional and social impact of stuttering.[7][8] For children, the Test of
    Childhood Stuttering (TOCS) is another option.[9] Combining observational data with
    these tools can offer a comprehensive assessment.

## **Data Presentation**

Table 1: SSI-4 Scoring Components and Considerations for Limited Speech



Scoring Component	Standard Protocol	Strategy for Limited Speech Output
Frequency	Calculate percentage of syllables stuttered (%SS) from a 150-500 syllable sample.[5]	Calculate %SS from the available sample, but note the small sample size. Rely more heavily on qualitative descriptions of disfluencies.
Duration	Average the length of the three longest stuttering events.[6]	Measure any observable stuttering events. If fewer than three, note this limitation.
Physical Concomitants	Rate the severity of distracting sounds, facial grimaces, head movements, and movements of the extremities on a 0-5 scale.[2][6]	This can be scored based on observation of any attempts to speak, even if speech is minimal.
Naturalness of Speech	Rate the naturalness of speech on a 9-point scale.[11]	This can be rated based on the limited speech produced.

## **Experimental Protocols**

Protocol for Eliciting a Spontaneous Speech Sample

- For Non-Readers:
  - Present the first picture plate from the SSI-4 manual.
  - Provide an open-ended prompt, such as, "Tell me everything you see happening in this picture."[2]
  - Use follow-up questions to encourage further description (e.g., "What do you think will happen next?").
  - Aim for a conversational, interactive style.[5]
  - Repeat the process with a second picture plate to obtain two speech samples.[5]

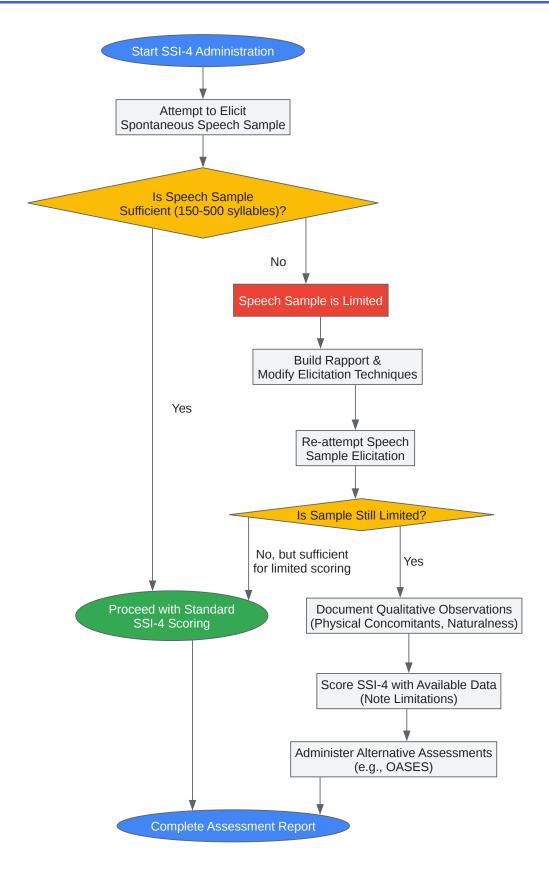


#### • For Readers:

- First, have the client read the appropriate age-level passage from the SSI-4 manual.[5]
- Next, present a picture plate and elicit a spontaneous speech sample using the same method as for non-readers.
- Recording the Sample:
  - Audio or video record the entire interaction for later analysis.[5] This allows for accurate counting of syllables and stuttered events, as well as repeated observation of physical concomitants.

# **Mandatory Visualization**





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Caption: Decision workflow for addressing limited speech output during SSI-4 administration.



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